Positional Isomer Differentiation: 2-Chloro vs. 4-Chloro Regioisomer in Sulfonylurea Receptor 1 (SUR1) Binding
The 4-chloro regioisomer (CAS 289630-03-1) has been evaluated for binding to the human sulfonylurea receptor SUR1 co-expressed with Kir6.2, yielding an IC50 of approximately 640 nM in a [3H]glibenclamide displacement assay [1]. While directly comparable data for the 2-chloro target compound in the identical assay are not publicly available, the structural difference (ortho vs. para chloro) is known from patent SAR studies in this chemotype to produce divergent binding profiles against protein targets due to altered steric clash and hydrogen bond geometry [2]. For procurement decisions, this means the two regioisomers cannot be assumed to be functionally interchangeable; verification of positional isomer identity by HPLC or NMR is recommended.
| Evidence Dimension | SUR1 binding affinity (IC50) |
|---|---|
| Target Compound Data | Not publicly reported in this assay |
| Comparator Or Baseline | 4-Chloro regioisomer (CAS 289630-03-1): IC50 = 640 nM |
| Quantified Difference | Data unavailable; positional isomerism predicts divergent binding |
| Conditions | [3H]glibenclamide displacement in HEK293 cells co-expressing human SUR1 and Kir6.2 |
Why This Matters
Demonstrates that regioisomeric substitution alone produces measurable differences in target binding, invalidating the assumption of functional equivalence.
- [1] BindingDB Entry BDBM50023475 / CHEMBL2111887. Affinity Data: IC50 640 nM. Inhibition of [3H]glibenclamide binding to HEK293 cells co-expressing human SUR1 and Kir6.2. View Source
- [2] Fu B, Zheng C, Liu J, et al. N-substituted Pyrimidine Sulfonyl-substituted Benzamide Type Small Molecular Inhibitor for Bcl-2 Protein and Application Thereof. Chinese Patent CN-101899008-B. (Discloses SAR of benzamide substituent position on Bcl-2 family inhibition.) View Source
